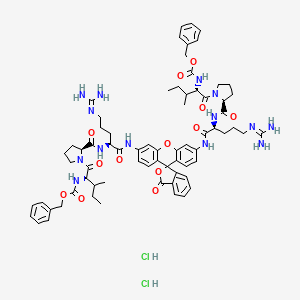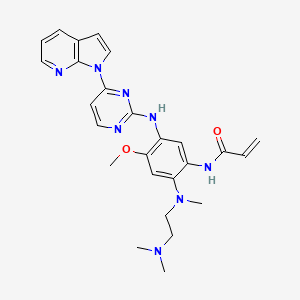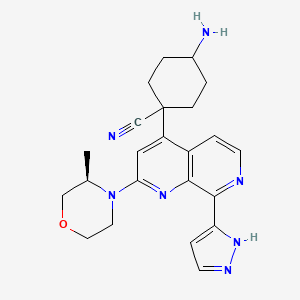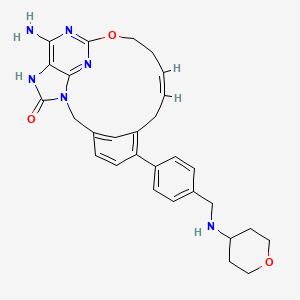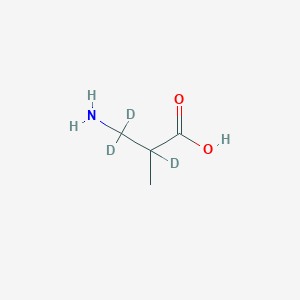
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid is a deuterated analog of 3-amino-isobutyric acid, where the hydrogen atoms at the 2, 3, and 3 positions are replaced with deuterium. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can be useful in studying metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid typically involves the introduction of deuterium atoms into the precursor molecules. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often require elevated temperatures and the use of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound involves large-scale catalytic exchange reactions. The process is optimized to achieve high yields and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amino acids.
Scientific Research Applications
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in isotope labeling studies to track the incorporation and metabolism of amino acids in biological systems.
Medicine: Investigated for its potential role in metabolic disorders and as a diagnostic tool in metabolic studies.
Industry: Utilized in the production of deuterated compounds for various applications, including pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor. The deuterium atoms provide a unique isotopic signature that allows researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include amino acid transporters and enzymes responsible for amino acid metabolism.
Comparison with Similar Compounds
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid can be compared with other deuterated amino acids and non-deuterated analogs:
Similar Compounds: 3-Amino-isobutyric acid, deuterated alanine, and deuterated glycine.
Uniqueness: The presence of deuterium atoms at specific positions provides unique isotopic labeling, which is not present in non-deuterated analogs. This makes this compound particularly useful in studies requiring precise tracking of metabolic processes.
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
106.14 g/mol |
IUPAC Name |
3-amino-2,3,3-trideuterio-2-methylpropanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i2D2,3D |
InChI Key |
QCHPKSFMDHPSNR-UHVFUKFASA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C)C(=O)O)N |
Canonical SMILES |
CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
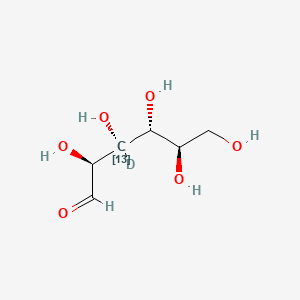
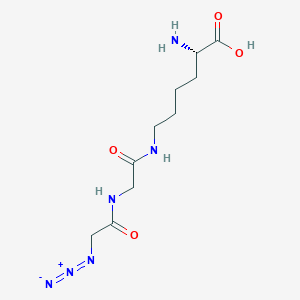
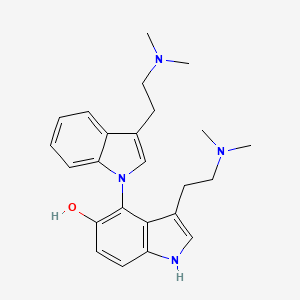
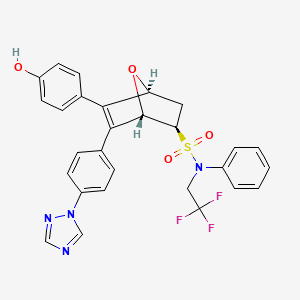
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
